Cas no 939986-39-7 (tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate)

Tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate is a chemically stable intermediate commonly used in pharmaceutical and agrochemical synthesis. Its structure features a piperidine core protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during reactions, while the 6-chloropyridinylmethoxy moiety provides versatility for further functionalization. The Boc group facilitates selective deprotection under mild acidic conditions, enabling controlled modifications. This compound is particularly valuable in the development of active ingredients due to its compatibility with diverse coupling reactions and its role as a building block for heterocyclic frameworks. Its well-defined reactivity profile makes it a reliable choice for researchers in medicinal and process chemistry.
tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate structure
939986-39-7 structure
商品名:tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate
CAS番号:939986-39-7
MF:C17H25N2O3Cl
メガワット:340.845
CID:1004842
PubChem ID:45786863

tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate
    • 3-[[(6-Chloro-3-pyridinyl)methoxy]methyl]-1-piperidinecarboxylic acid tert-butyl ester
    • 3-(6-CHLORO-PYRIDIN-3-YLMETHOXYMETHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-butyl 3-[(6-chloropyridin-3-yl)methoxymethyl]piperidine-1-carboxylate
    • AKOS015940898
    • 939986-39-7
    • tert-Butyl3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate
    • tert-Butyl 3-{[(6-chloropyridin-3-yl)methoxy]methyl}piperidine-1-carboxylate
    • DTXSID40671490
    • 3-(6-Chloro-pyridin-3-ylMethoxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester, 98+% C17H25ClN2O3, MW: 340.85
    • DB-314624
    • MDL: MFCD09607579
    • インチ: InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(21)20-8-4-5-14(10-20)12-22-11-13-6-7-15(18)19-9-13/h6-7,9,14H,4-5,8,10-12H2,1-3H3
    • InChIKey: IRIFZBKETFWJPE-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCCC(C1)COCC2=CN=C(C=C2)Cl

計算された属性

  • せいみつぶんしりょう: 340.1553704g/mol
  • どういたいしつりょう: 340.1553704g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.157

tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM173556-1g
tert-butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate
939986-39-7 95%
1g
$482 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1778847-500mg
tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate
939986-39-7 98%
500mg
¥3536.00 2024-04-24
Fluorochem
089288-500mg
3-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
939986-39-7
500mg
£244.00 2022-03-01
Chemenu
CM173556-1g
tert-butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate
939986-39-7 95%
1g
$456 2021-08-05
Crysdot LLC
CD11008279-1g
tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate
939986-39-7 95+%
1g
$482 2024-07-19

tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate 関連文献

tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylateに関する追加情報

tert-Butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 939986-39-7, known as tert-butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl carboxylate group and a methoxy-substituted pyridine moiety. The presence of the chlorine atom in the pyridine ring adds to its chemical diversity and reactivity.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of bioactive compounds with potential therapeutic applications. The piperidine ring, a six-membered amine-containing structure, is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This makes it a valuable scaffold in medicinal chemistry. The substitution pattern of the piperidine ring in this compound further enhances its versatility, as the tert-butyl group provides steric bulk, while the methoxy-pyridine substituent introduces electronic diversity.

The synthesis of tert-butyl 3-(((6-chloropyridin-3-yl)methoxy)methyl)piperidine-1-carboxylate involves a multi-step process that typically includes nucleophilic substitution, esterification, and possibly coupling reactions. The use of tert-butyl groups as protecting agents for carboxylic acids is well-documented in organic synthesis, making this compound a valuable intermediate in the preparation of more complex molecules. Its stability under various reaction conditions and compatibility with different functional groups make it an attractive candidate for further modification.

In terms of applications, this compound has shown promise in several areas. For instance, its ability to act as a versatile building block has been leveraged in the construction of bioactive molecules targeting various diseases. Recent research has explored its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in cancer therapy. Additionally, its unique structure has been exploited in the development of ligands for metalloenzymes and metalloproteins, highlighting its role in coordination chemistry.

The incorporation of the pyridine moiety into this compound introduces additional functionality. Pyridine rings are known for their aromatic stability and ability to participate in π–π interactions, which are crucial for molecular recognition processes. The presence of chlorine at position 6 on the pyridine ring further modulates its electronic properties, enhancing its reactivity and selectivity in various chemical transformations.

From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods provide detailed insights into its molecular structure and purity, ensuring its suitability for use in research and development settings. Recent advancements in analytical chemistry have made these techniques more accessible and precise, enabling researchers to study compounds like this with greater confidence.

In conclusion, CAS No. 939986-39-7 represents a significant advancement in organic synthesis due to its unique structural features and diverse applications. Its role as an intermediate in drug discovery and materials science underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, it remains at the forefront of innovation in medicinal chemistry.

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